molecular formula C13H15FN4OS B7462127 2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B7462127
M. Wt: 294.35 g/mol
InChI Key: XQCJMMLHKGCNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the triazole family of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is not yet fully understood. However, it is believed that this compound exerts its antimicrobial activity by inhibiting the synthesis of essential cellular components in microorganisms, such as cell wall components and nucleic acids.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibits low toxicity towards mammalian cells, indicating its potential for use in the development of new antimicrobial drugs. This compound has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as several fungal species. However, the main limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain applications.

Future Directions

There are several potential future directions for the research and development of 2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide. One potential direction is the development of new formulations of this compound that address its solubility limitations, to enable its use in a wider range of applications. Another potential direction is the development of new derivatives of this compound with improved antimicrobial activity and reduced toxicity towards mammalian cells. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which could lead to the discovery of new targets for the development of antimicrobial drugs.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the condensation of 4-fluoroaniline with 4-propan-2-yl-1,2,4-triazole-3-thiol in the presence of a suitable coupling agent. The resulting product is then purified using standard chromatographic techniques.

Scientific Research Applications

2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit potent antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

2-(4-fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4OS/c1-8(2)18-7-16-17-13(18)20-11(12(15)19)9-3-5-10(14)6-4-9/h3-8,11H,1-2H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCJMMLHKGCNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1SC(C2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

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